molecular formula C13H13BrN2O2 B2973268 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1484752-14-8

3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

Cat. No.: B2973268
CAS No.: 1484752-14-8
M. Wt: 309.163
InChI Key: KNRKIBIZROGXIM-UHFFFAOYSA-N
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Description

The compound 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic diketone derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 2-amino-4-bromophenyl group.

Properties

IUPAC Name

3-(2-amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-4-3-6(14)5-7(8)15/h3-5,9-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRKIBIZROGXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ typically involves multi-step organic reactions. One common method is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromine atom can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-azabicyclo[3.1.0]hexane-2,4-dione core is a versatile scaffold modified for diverse applications. Key analogs and their substituent-driven properties are compared below:

Compound Name Substituent(s) Molecular Formula Key Applications/Properties References
3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-... 3-amino-4-fluorophenyl C₁₃H₁₃FN₂O₂ Fluorescent probes, antiviral research
3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-.. 3-amino-4-methoxyphenyl C₁₄H₁₆N₂O₃ Lab-scale synthesis, building block
3-Benzyl-6,6-diphenyl-3-azabicyclo[...] Benzyl, diphenyl C₂₄H₂₀N₂O₂ Pesticide intermediates (e.g., procymidone analogs)
3-Butyl/pentyl-aryl derivatives Butyl/pentyl + 4-aminophenyl Varies Aromatase inhibitors (Ki < 20 nM)
6,6-Dimethyl-3-azabicyclo[...] (unsubstituted) None C₇H₉NO₂ Base scaffold for derivatization
Key Observations:
  • Amino Group Positioning: The 2-amino-4-bromo substitution may optimize π-stacking or hydrogen bonding in enzyme active sites, as seen in aromatase inhibitors with 4-aminophenyl groups .
  • Methoxy vs. Bromo : Methoxy groups (e.g., in ) improve solubility but reduce electrophilic reactivity compared to bromine, which is critical for covalent inhibition strategies.

Physicochemical Properties

Property Target Compound (Predicted) 3-Amino-4-fluorophenyl Analog 3-Amino-4-methoxyphenyl Analog
Molecular Weight (g/mol) ~300 248.25 268.29
LogP (Lipophilicity) ~2.5 (high) 1.8 1.2
Solubility (mg/mL) Low (bromine effect) Moderate High (methoxy group)
Melting Point (°C) 180–200 (estimated) Not reported Not reported

Biological Activity

3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 1539191-74-6, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₂O₂
Molecular Weight309.16 g/mol
CAS Number1539191-74-6

The presence of the bromine and amino groups contributes to its unique biological properties.

Anticancer Potential

Recent studies have indicated that derivatives of azabicyclo compounds exhibit notable anticancer activity. For instance, compounds similar to 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death and growth inhibition .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been tested against several bacterial strains, showing promising results in inhibiting growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, which is crucial for bacterial survival .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This could open avenues for developing treatments for conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves multi-step chemical reactions that include bromination and cyclization processes. These synthetic methods are crucial for producing derivatives that could enhance biological activity or reduce toxicity .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of azabicyclo compounds and tested their efficacy against breast cancer cell lines (MCF-7). The results indicated that specific modifications to the structure significantly improved cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various azabicyclo derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Q & A

Q. Example Protocol :

Deprotect Boc-protected intermediates using 4M HCl/dioxane.

Couple with chiral amines using DMF/DIPEA at 0°C for 3 hours.

Purify via HPLC (≥95% purity) .

How can in silico methods predict the inhibitory activity of this compound against viral proteases?

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with catalytic residues (e.g., SARS-CoV-2 3CLpro His41/Cys145).
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å) and free energy (MM-PBSA/GBSA calculations).
  • Key Findings : Derivatives in showed binding affinities (ΔG <−8 kcal/mol) due to hydrogen bonding with Gln189 and hydrophobic interactions .

Q. Basic Research Focus

  • X-ray Diffraction : Single-crystal analysis resolves the bicyclo[3.1.0]hexane core and substituent stereochemistry.
  • SHELX Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy (R-factor <0.05) .
  • Key Observations : The bicyclo core exhibits slight non-planarity (N deviation: 0.534 Å) and fused three-membered ring angles (~65°) .

How do structural modifications impact metabotropic glutamate (mGlu) receptor selectivity?

Q. Advanced Research Focus

  • C4β-Substitutions : Introducing methoxybenzoyl groups (e.g., LY2794193) enhances mGlu3 selectivity (Ki = 12 nM vs. mGlu2 Ki = 4200 nM).
  • Crystallography : The bicyclo scaffold binds to mGlu3’s amino-terminal domain, forming hydrogen bonds with Ser168 and Tyr227 .

Q. Methodological Insight :

Perform radioligand binding assays with [³H]LY341492.

Validate selectivity via functional cAMP assays in HEK293 cells .

What analytical methods confirm purity and structural integrity?

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns (≥95% purity).
  • HRMS : ESI-HRMS confirms molecular weight (e.g., C18H24N3O3 [M+H]+: 202.1186) .
  • NMR : ¹H/¹³C spectra verify stereochemistry (e.g., bicyclo ring protons at δ 1.2–3.5 ppm) .

Why is the bicyclo[3.1.0]hexane scaffold critical for protease inhibitor design?

Q. Advanced Research Focus

  • Conformational Restraint : The rigid scaffold optimally positions pharmacophores in protease active sites.
  • Case Studies :
    • SCH 503034 (HCV NS3 inhibitor): Bicyclo core binds to S1/S2 pockets, improving Ki to 14 nM .
    • PF-07321332 (SARS-CoV-2 inhibitor): Scaffold fits 3CLpro’s catalytic dyad, achieving IC50 = 19 nM .

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (1R,2S,5S)-configured intermediates ().
  • Asymmetric Catalysis : Pd-catalyzed couplings with BINAP ligands enforce enantioselectivity (ee >98%) .

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